molecular formula C12H12N2O2 B1526055 4-(Dimethylamino)quinoline-2-carboxylic acid CAS No. 916450-76-5

4-(Dimethylamino)quinoline-2-carboxylic acid

Cat. No. B1526055
CAS RN: 916450-76-5
M. Wt: 216.24 g/mol
InChI Key: KPHFFKJCJLJIPB-UHFFFAOYSA-N
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Description

4-(Dimethylamino)quinoline-2-carboxylic acid is a chemical compound with the molecular formula C12H12N2O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12N2O2/c1-14(2)11-7-10(12(15)16)13-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,15,16) . The molecular weight of the compound is 216.24 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Carcinogenic Potential and Metabolic Pathways

Research into heterocyclic aromatic amines such as 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) has revealed their presence in cooked meats and their potential carcinogenic effects. Studies have focused on understanding the metabolic pathways of these compounds, including their formation, bioactivation, and detoxification processes. For instance, studies have shown that MeIQx can induce lung tumors in rodents, with consumption associated with increased lung cancer risk, particularly among nonsmokers and light/moderate smokers. This suggests a significant role of dietary habits and metabolic processing in carcinogenesis (Sinha et al., 2000).

Biomonitoring and Human Exposure

Biomonitoring efforts have aimed at quantifying human exposure to heterocyclic amines by measuring metabolites in human urine. Advanced analytical methods have been developed to quantify the N2-glucuronide conjugate of MeIQx metabolites, revealing significant interindividual variability in metabolism, which may reflect differences in enzymatic activity related to detoxification pathways (Stillwell et al., 1999).

Impact on Renal Patients

The presence of MeIQx in the plasma of patients with uremia, especially just before the induction of hemodialysis treatment, highlights an increased exposure to these carcinogens in certain patient populations. This finding underscores the importance of considering dietary sources and metabolic health in managing patient care and assessing cancer risk factors (Yanagisawa et al., 1989).

Role in Neurodegenerative Disorders

Quinolinic acid, structurally related to 4-(Dimethylamino)quinoline-2-carboxylic acid, has been studied for its role in neurodegenerative disorders. It acts as an excitotoxic compound that can affect neurological function, potentially linking it to diseases like Huntington's and contributing to cognitive and motor dysfunction in HIV-1 infection. These insights could pave the way for new therapeutic targets and strategies in treating neurodegenerative diseases (Heyes et al., 1991).

Anticoagulant and Antimicrobial Applications

Compounds structurally related to this compound have been explored for various therapeutic applications, including as anticoagulants and antimicrobials. Studies on compounds like MD 805 and norfloxacin demonstrate their potential in treating conditions such as chronic renal failure and penicillin-resistant Neisseria gonorrhoeae, respectively. These applications highlight the broad therapeutic potential of quinoline derivatives (Matsuo et al., 1986), (Crider et al., 1984).

Safety and Hazards

The safety information for 4-(Dimethylamino)quinoline-2-carboxylic acid indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(dimethylamino)quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-14(2)11-7-10(12(15)16)13-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHFFKJCJLJIPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

916450-76-5
Record name 4-(dimethylamino)quinoline-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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